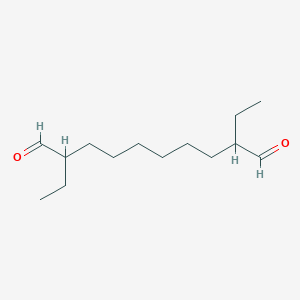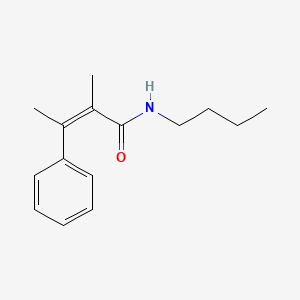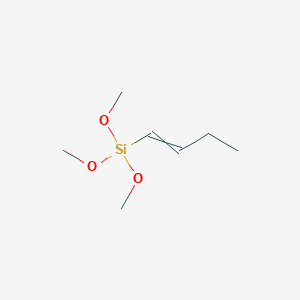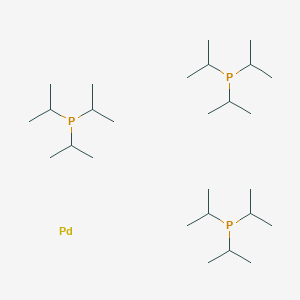![molecular formula C10H19N3 B14635809 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile CAS No. 53464-16-7](/img/structure/B14635809.png)
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a cyclohexyl ring with an amino group and a nitrile group attached to a propanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.
Introduction of the Amino Group: The amino group can be introduced via amination reactions, where an amine is added to the cyclohexyl ring.
Attachment of the Propanenitrile Chain: The propanenitrile chain can be attached through nucleophilic substitution reactions, where a nitrile group is introduced to the cyclohexyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Hydrogenation: Using catalysts to facilitate the addition of hydrogen atoms to the precursor molecules.
High-Pressure Reactions: Conducting reactions under high pressure to increase reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Corresponding oxides or hydroxylamines.
Reduction Products: Amines or amides.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-[(5-Amino-2-methylcyclohexyl)amino]butanenitrile: Similar structure with a butanenitrile chain.
3-[(5-Amino-2-methylcyclohexyl)amino]pentanenitrile: Similar structure with a pentanenitrile chain.
Uniqueness
3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
53464-16-7 |
|---|---|
Molecular Formula |
C10H19N3 |
Molecular Weight |
181.28 g/mol |
IUPAC Name |
3-[(5-amino-2-methylcyclohexyl)amino]propanenitrile |
InChI |
InChI=1S/C10H19N3/c1-8-3-4-9(12)7-10(8)13-6-2-5-11/h8-10,13H,2-4,6-7,12H2,1H3 |
InChI Key |
JVTPDYMHSBHZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1NCCC#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


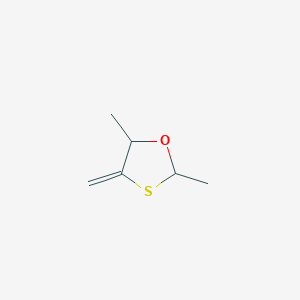

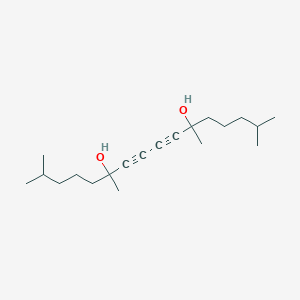
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
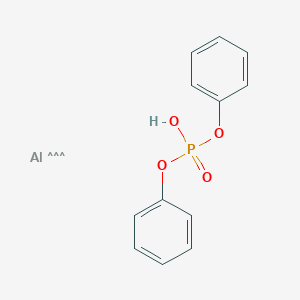
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)

![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
